molecular formula C16H21ClFN3O2 B5472073 2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide

2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide

Cat. No.: B5472073
M. Wt: 341.81 g/mol
InChI Key: PWHVTHJULQCIKU-UHFFFAOYSA-N
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Description

The compound appears to contain a piperazine ring, which is a common feature in many pharmaceutical drugs due to its ability to improve solubility and bioavailability . The presence of a chloro-fluorobenzyl group suggests that the compound might have interesting electronic properties, as halogens are often used in medicinal chemistry to improve binding affinity .


Molecular Structure Analysis

The molecular structure of this compound would likely show a piperazine ring attached to a benzyl group with chloro and fluoro substituents .


Physical and Chemical Properties Analysis

Based on the components of the compound, we might expect it to be a solid at room temperature with a relatively high melting point . The presence of the halogens might make the compound relatively dense .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Piperazine derivatives are found in a variety of drugs with different mechanisms of action .

Future Directions

The future directions for this compound would depend on its intended use and efficacy. If it’s intended for use as a pharmaceutical, it would need to undergo rigorous testing for safety and efficacy .

Properties

IUPAC Name

2-[1-[(2-chloro-6-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClFN3O2/c1-10(2)20-15(22)8-14-16(23)19-6-7-21(14)9-11-12(17)4-3-5-13(11)18/h3-5,10,14H,6-9H2,1-2H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHVTHJULQCIKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CC1C(=O)NCCN1CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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